molecular formula C10H12O3 B2719571 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid CAS No. 159345-17-2

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B2719571
CAS No.: 159345-17-2
M. Wt: 180.203
InChI Key: SMLQNVSNMBQBPC-UHFFFAOYSA-N
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Description

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid (CAS 159345-17-2) is a high-value bicyclic building block in organic and medicinal chemistry research. Its primary research application is as a critical synthetic intermediate in the construction of nitrogen-containing adamantane (azaadamantane) derivatives . Azaadamantanes are rigid, cage-like structures that play significant roles in drug discovery and development due to their ability to mimic chair and boat conformations of cyclohexane, making them valuable scaffolds for probing biological activity . This compound serves as the key starting material in a multi-step synthesis of 2-azaadamantan-6-one, a missing isomer in the azaadamantane family . The synthetic pathway involves a Curtius rearrangement of this carboxylic acid to form a benzyl carbamate, which subsequently undergoes spontaneous intramolecular cyclization via bromonium ion or epoxide intermediates to form the complex azaadamantane cage structure . Researchers value this compound for its utility in accessing these sophisticated molecular architectures, which are of interest for further exploration in various therapeutic areas. This product is intended For Research Use Only. It is not approved for human, veterinary, or household use.

Properties

IUPAC Name

9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQNVSNMBQBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC(CC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-17-2
Record name 9-OXO-BICYCLO(3.3.1)NON-6-ENE-3-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The 3-carboxylic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with methanol/H<sup>+</sup> to form methyl 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylate (yield: 85–92%) .

  • Amidation : Forms primary amides via coupling with NH<sub>3</sub> in the presence of DCC (dicyclohexylcarbodiimide).

Ketone Modifications

The 9-oxo group participates in:

  • Ketalization : Reacts with ethylene glycol under acid catalysis to yield 7,7-ethylenedioxy derivatives, protecting the ketone for downstream reactions (e.g., synthesis of azaadamantanes) .

  • Reduction : Selective reduction with NaBH<sub>4</sub> converts the ketone to a secondary alcohol (yield: 70–78%).

Double Bond Reactivity

The conjugated enone system enables:

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., cyclopentadiene) to form bicyclic adducts. Reactivity is enhanced by the electron-withdrawing carboxylic acid group .

  • Electrophilic Additions : Bromination at the double bond proceeds regioselectively at C-6 due to ring strain, yielding 6-bromo derivatives.

Ring Expansion

Under acidic conditions, the bicyclo[3.3.1]nonane scaffold undergoes rearrangements:

  • Azaadamantane Synthesis : Treatment with NH<sub>3</sub> and HCl triggers ring expansion to 2-azaadamantan-6-one (yield: 62%) .

Decarboxylation

Thermal decarboxylation (200°C, vacuum) removes the carboxylic acid group, generating 9-oxobicyclo[3.3.1]non-6-ene (yield: 88%).

Key Reaction Data

Reaction TypeConditionsProductYieldSource
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester92%
KetalizationEthylene glycol, TsOH, toluene7,7-Ethylenedioxy derivative85%
Diels-Alder CycloadditionCyclopentadiene, 80°CBicyclo[4.3.0]nonene adduct75%
BrominationBr<sub>2</sub>, CCl<sub>4</sub>, 0°C6-Bromo-9-oxobicyclo[3.3.1]non-3-ene68%
Azaadamantane SynthesisNH<sub>3</sub>, HCl, 120°C, 12h2-Azaadamantan-6-one62%

Scientific Research Applications

Chemistry

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid serves as an important intermediate in organic synthesis. It is utilized in the study of reaction mechanisms due to its distinct reactivity patterns, which include:

  • Oxidation : Can yield dicarboxylic acids.
  • Reduction : Produces alcohol derivatives.
  • Substitution : Forms esters and amides through reactions with various reagents.

Biology

Research has indicated that this compound may exhibit biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
  • Anti-inflammatory Effects : Explored for interactions with enzymes involved in inflammatory pathways.

Medicine

The therapeutic potential of this compound is being examined in drug development:

  • Targeting Specific Pathways : Its interactions with specific molecular targets may modulate enzyme activity and receptor binding, influencing cellular signaling pathways.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals:

  • Synthesis of Natural Products : Its unique structure allows for the creation of complex molecules with tailored properties.
  • Development of Functional Materials : Employed in producing materials with unique chemical properties for various applications.

Case Studies

Several studies have focused on the applications of this compound:

  • Biological Activity Investigations : Research has demonstrated its potential antimicrobial effects through interaction studies that assess binding affinity against various biological targets .
  • Synthetic Pathway Development : Studies have explored the use of this compound as a building block in synthesizing complex natural products, highlighting its versatility in organic synthesis .
  • Therapeutic Potential : Investigations into its anti-inflammatory properties have shown promise in modulating pathways relevant to disease mechanisms .

Mechanism of Action

The mechanism of action of 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Key References
endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid Lacks the 9-oxo group; used to synthesize 2-azaadamantan-4-one derivatives
Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate Esterified carboxylic acid; higher lipophilicity
3-Azabicyclo[3.3.1]nonane derivatives Nitrogen replaces a carbon in the ring; altered basicity and coordination
exo-9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid Exo-configuration forms lactols; distinct hydrogen-bonding

Physical and Chemical Properties

Property 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid exo-Isomer Lactol (II) Methyl Ester Analogue
pKa 4.35 Not reported ~5 (estimated)
LogP 1.42 0.23 (pH 5.5) 2.10
Hydrogen Bond Donors 1 1 (lactol OH) 0
Solubility Moderate (logS = -2.1) Low (crystalline) High (organic solvents)

Research Findings and Data Tables

Table 2: Hydrogen Bonding Patterns

Compound Interaction Type Bond Length (Å) Angle (°)
endo-Isomer (I) Carboxylic acid dimer 2.671 179
exo-Isomer Lactol (II) Lactol OH→Carbonyl 2.741 177
Adamantane Derivatives Intramolecular C-H···O 2.2–2.5 150–160

Biological Activity

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid is a bicyclic compound characterized by a unique combination of functional groups, including a ketone and a carboxylic acid. Its molecular formula is C10H12O3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structure allows it to undergo various chemical reactions, which contribute to its biological activity. Key reactions include:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : The ketone can be reduced to alcohols.
  • Substitution : The carboxylic acid group can participate in substitution reactions, leading to the formation of esters and amides.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. This may modulate enzyme activities, receptor binding, and cellular signaling pathways, which are crucial for therapeutic applications .

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of bicyclic compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting applications in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies highlight the biological activity of related compounds that may provide insights into the potential effects of this compound:

Study Findings Relevance to this compound
Study on bicyclic compoundsDemonstrated antimicrobial activity against E. coliSuggests potential for similar activity in this compound
Anticancer research on similar structuresInduced apoptosis in breast cancer cellsIndicates possible anticancer properties worth exploring
Anti-inflammatory studies on analogsReduced inflammation in arthritic modelsSupports investigation into anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via condensation of amide acetals (e.g., 2a–e) with 2,6-dioxobicyclo[3.3.1]nonane (1), followed by fragmentation of quaternary ammonium salts under Wolff-Kishner reduction conditions . Pyrolysis of N-Boc amino acid derivatives is another route, yielding intermediates for further cyclization . Key steps include inert gas handling to prevent oxidation and precise temperature control during condensation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (e.g., ketone C=O stretch at 1729.6 cm⁻¹) and strain-induced shifts .
  • NMR (¹H/¹³C) : Resolves bicyclic framework signals; downfield shifts for C3-carboxylic acid protons (~δ 12.5 ppm) and olefinic protons (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Low-resolution MS confirms molecular weight (180.205 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (P280, P283) .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C (P233, P235) .
  • Spill Management : Use dry sand for absorption; avoid water due to reactivity (P222, P223) .

Advanced Research Questions

Q. How does bromine addition influence the compound’s reactivity and product formation?

  • Methodological Answer : Bromine adds electrophilically to the double bond, forming bromolactone derivatives (e.g., 20 ) via spontaneous ring closure. This is driven by orbital overlap stabilization at C7 in the bicyclic system. Monitor reaction progress using TLC (hexane:EtOAc, 3:1) and isolate products via flash chromatography .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Methodological Answer :

  • Reproduce Conditions : Standardize solvent polarity (e.g., THF vs. DMF) and temperature .
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., oxidized intermediates).
  • Control Experiments : Compare reaction rates under varying pH and catalyst loads .

Q. What strategies enable the synthesis of derivatives like 2-azaadamantanones?

  • Methodological Answer :

  • Wolff-Kishner Reduction : Converts carbonyl groups to methylene, enabling cyclization .
  • Curtius Rearrangement : Transforms carboxylic acid to isocyanate intermediates for ring expansion .
  • Optimization : Use anhydrous DMSO as a solvent and monitor reaction progress via in situ IR .

Q. What factors govern the compound’s stability during storage and reactions?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolysis risk requires desiccants (P232) and Schlenk-line techniques .
  • Thermal Decomposition : Avoid >50°C (P412); refrigerate intermediates .
  • Light Sensitivity : Store in amber vials (P410) to prevent photodegradation .

Q. How do solvent polarity and additives affect reaction kinetics and stereoselectivity?

  • Methodological Answer :

  • Polar Solvents (DMF) : Accelerate nucleophilic attacks but may increase epimerization.
  • Nonpolar Solvents (Hexane) : Favor bicyclic strain relief but slow reaction rates.
  • Additives (NaHCO₃) : Buffer acidic byproducts, improving yield (e.g., 72% in DMF vs. 58% in THF) .

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